molecular formula C15H16F4N4O2 B4253643 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole

Cat. No.: B4253643
M. Wt: 360.31 g/mol
InChI Key: AMCZGGLTBSBMCD-UHFFFAOYSA-N
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Description

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the tetrafluoropropoxy group, and the final coupling with the naphthyridine core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid
  • Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate
  • 2-[(2,2,3,3-tetrafluoropropoxy)methyl]oxirane

Uniqueness

Compared to similar compounds, 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N4O2/c1-8-12(10-2-3-20-4-9(10)5-21-8)13-22-11(25-23-13)6-24-7-15(18,19)14(16)17/h5,14,20H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCZGGLTBSBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=C1C3=NOC(=N3)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Reactant of Route 2
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Reactant of Route 3
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Reactant of Route 4
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Reactant of Route 5
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole

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